8-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
8-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its significant biological and pharmaceutical activities. This compound is part of the quinolone family, which is widely recognized for its role in medicinal chemistry, particularly in the development of antibiotics and other therapeutic agents .
Mechanism of Action
Target of Action
It is structurally similar to other quinolone compounds, which are known to target bacterial dna gyrase and topoisomerase iv .
Mode of Action
This inhibition prevents the relaxation of positively supercoiled DNA that is required for normal transcription and replication .
Biochemical Pathways
By inhibiting dna gyrase and topoisomerase iv, it likely disrupts dna replication and transcription in bacteria, leading to cell death .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine and feces .
Result of Action
Based on its likely targets, it may lead to the disruption of dna replication and transcription in bacteria, resulting in bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzophenone derivatives with suitable carboxylic acids or their derivatives, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic methodologies. For instance, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming increasingly popular. These methods not only enhance the yield but also reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives, each with distinct biological activities .
Scientific Research Applications
8-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: This compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, including antibiotics and antiviral agents.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Nalidixic Acid: An early quinolone antibiotic with a similar mechanism of action.
Ciprofloxacin: A more potent fluoroquinolone with broader antibacterial activity.
Moxifloxacin: Another fluoroquinolone with enhanced activity against Gram-positive bacteria .
Uniqueness
8-Methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its methoxy group at the 8-position and the carboxylic acid group at the 3-position are particularly important for its biological activity and interaction with target enzymes .
Properties
IUPAC Name |
8-methoxy-1-methyl-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-13-6-8(12(15)16)11(14)7-4-3-5-9(17-2)10(7)13/h3-6H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALQCDCNTGGOTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C(=CC=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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